2-(4-ethylphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(4-ethylphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This bicyclic system is substituted at position 2 with a 4-ethylphenyl group and at position 5 with a methyl-linked 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety. The oxadiazole ring is a five-membered heterocycle known for its electron-deficient properties, which enhance metabolic stability and bioavailability in medicinal chemistry contexts . The 4-methoxyphenyl substituent on the oxadiazole may contribute to π-π stacking interactions, while the ethyl group on the phenyl ring at position 2 could modulate lipophilicity .
Synthesis of such compounds typically involves multi-step protocols, including cyclocondensation and functionalization via one-pot reactions (e.g., three-component cycloadditions) . Structural elucidation relies on spectral techniques such as NMR, IR, and mass spectrometry, as demonstrated for analogous pyrazolo-pyrazinones .
Properties
IUPAC Name |
2-(4-ethylphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-3-16-4-6-17(7-5-16)20-14-21-24(30)28(12-13-29(21)26-20)15-22-25-23(27-32-22)18-8-10-19(31-2)11-9-18/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXAMQWGAPAEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethylphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. Structurally complex, this compound features a pyrazolo[1,5-a]pyrazin core substituted with various functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.45 g/mol. The presence of an ethylphenyl group and a methoxyphenyl group suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 396.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways. Preliminary studies suggest that the compound may exhibit anti-inflammatory and antioxidant properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Anti-inflammatory Activity
Research indicates that compounds with similar structures often exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazolo[1,5-a]pyrazin have shown promising results in inhibiting COX enzymes:
- In vitro studies demonstrated that related compounds had IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory activity compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
Antioxidant Activity
Antioxidant assays have revealed that the compound may also possess free radical scavenging capabilities. This activity is crucial for mitigating oxidative stress-related damage in cells and tissues.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Study on COX Inhibition : A recent investigation reported that certain pyrazole derivatives exhibited selective COX-II inhibition with reduced ulcerogenic effects compared to traditional NSAIDs . The study highlighted the potential for developing safer anti-inflammatory medications.
- Antioxidant Evaluation : Another study focused on the antioxidant properties of related compounds demonstrated their ability to reduce oxidative stress markers in cellular models . This suggests a protective role against diseases associated with oxidative damage.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related derivatives:
Key Observations :
Core Heterocycle : The pyrazolo[1,5-a]pyrazin-4-one core is structurally distinct from pyrazolo[1,5-a]pyrimidin-7(4H)-one (e.g., MK66) due to the nitrogen arrangement, affecting electron distribution and binding affinity .
Substituent Effects: The 4-ethylphenyl group at position 2 in the target compound enhances lipophilicity compared to the 4-chlorophenyl group in , which may influence membrane permeability. The oxadiazole moiety in the target compound provides greater metabolic stability than the oxazole in , as oxadiazoles resist enzymatic degradation . The 4-methoxyphenyl group on the oxadiazole may improve solubility relative to non-polar substituents like methyl .
Analytical Characterization
- LCMS and Molecular Networking : As in , high-resolution MS/MS and molecular networking could dereplicate the target compound by comparing fragmentation patterns with libraries.
- Chromatographic Behavior: Carbon nanotube (CNT)-based columns show strong affinity for aromatic compounds, suggesting the target compound’s retention time would correlate with its π-conjugated systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
